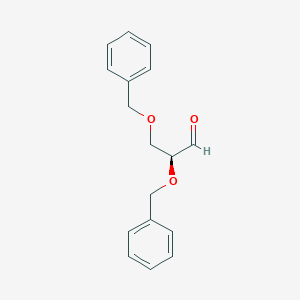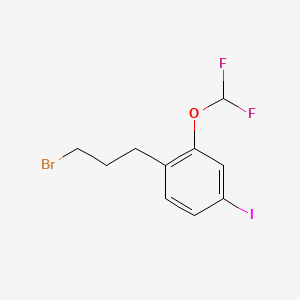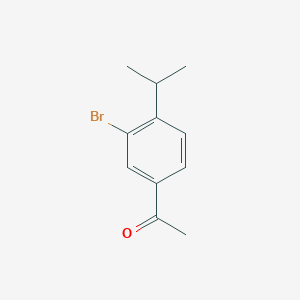
(S)-2,3-Bis(benzyloxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,3-Bis(benzyloxy)propanal is an organic compound that features two benzyloxy groups attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-Bis(benzyloxy)propanal typically involves the preparation of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate, followed by conversion to this compound. One method involves the use of O-benzyl-2,2,2-trichloroacetimidate and trifluoromethanesulfonic acid in a mixture of anhydrous cyclohexane and dichloromethane under an argon atmosphere . The reaction mixture is stirred for 48 to 60 hours at room temperature, followed by workup and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-Bis(benzyloxy)propanal undergoes various chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions. These reactions demonstrate the compound’s versatility as a precursor in synthesizing pharmacologically interesting molecules and complex heterocycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and aminocarbonylation reagents. The conditions often involve mild temperatures and inert atmospheres to preserve the stereochemistry and prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include complex heterocyclic structures and pharmacologically active molecules. These products are of interest in the development of new drugs and materials.
Scientific Research Applications
(S)-2,3-Bis(benzyloxy)propanal has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2,3-Bis(benzyloxy)propanal involves its role as a chiral building block in organic synthesis. The compound’s chiral center allows it to interact with other molecules in a stereospecific manner, leading to the formation of optically active products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Benzyloxy)propanal: This compound is structurally similar but lacks the second benzyloxy group.
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid: This compound features an amino group instead of an aldehyde group.
3-(Benzyloxy)propanal: This compound has a single benzyloxy group attached to the propanal backbone.
Uniqueness
(S)-2,3-Bis(benzyloxy)propanal is unique due to its two benzyloxy groups, which provide additional sites for chemical modification and increase its versatility in organic synthesis. The presence of two benzyloxy groups also enhances the compound’s ability to form complex structures, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2S)-2,3-bis(phenylmethoxy)propanal |
InChI |
InChI=1S/C17H18O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-11,17H,12-14H2/t17-/m1/s1 |
InChI Key |
MKESOGHEPAYRNF-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)




![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)




